molecular formula C6H8ClN3O4S2 B13799047 2-Chloro-5-(sulfamoylamino)benzenesulfonamide CAS No. 56663-84-4

2-Chloro-5-(sulfamoylamino)benzenesulfonamide

Cat. No.: B13799047
CAS No.: 56663-84-4
M. Wt: 285.7 g/mol
InChI Key: LBTZLSCGUMNCMJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(sulfamoylamino)benzenesulfonamide is an organic compound with the molecular formula C6H8ClN3O4S2. It is a derivative of benzenesulfonamide and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-(sulfamoylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(sulfamoylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its use as an anticancer and antimicrobial agent . The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-(sulfamoylamino)benzenesulfonamide include other benzenesulfonamide derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a valuable compound in targeted cancer therapy .

Properties

CAS No.

56663-84-4

Molecular Formula

C6H8ClN3O4S2

Molecular Weight

285.7 g/mol

IUPAC Name

2-chloro-5-(sulfamoylamino)benzenesulfonamide

InChI

InChI=1S/C6H8ClN3O4S2/c7-5-2-1-4(10-16(9,13)14)3-6(5)15(8,11)12/h1-3,10H,(H2,8,11,12)(H2,9,13,14)

InChI Key

LBTZLSCGUMNCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

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